PEG1 Linker Length Minimizes Conformational Entropy and Spatial Footprint Relative to PEG3 and PEG4 Analogs
Aminooxy-PEG1-propargyl possesses a single ethylene glycol spacer unit (n=1), corresponding to a linker backbone of 5 atoms between the aminooxy oxygen and the terminal alkyne carbon, with an estimated extended molecular length of 4–5 Å. In contrast, aminooxy-PEG3-propargyl contains 9 backbone atoms with an extended length of approximately 10–12 Å, and aminooxy-PEG4-propargyl contains 12 backbone atoms spanning approximately 13–15 Å [1]. The reduced atom count of PEG1 minimizes both conformational entropy (fewer rotatable bonds: 4 vs. 7–10 for PEG3/PEG4) and the spatial volume occupied by the linker segment in a ternary complex. PROTAC SAR literature establishes that linker length is a critical determinant of degradation efficiency, with optimal linker lengths varying by target–ligase pair and suboptimal lengths (either too short or too long) frequently resulting in >10-fold reductions in degradation potency (DC₅₀) [2].
| Evidence Dimension | Backbone atom count (aminooxy O to alkyne terminal C) |
|---|---|
| Target Compound Data | 5 atoms (PEG1), ~4–5 Å extended length, 4 rotatable bonds |
| Comparator Or Baseline | Aminooxy-PEG3-propargyl: 9 atoms, ~10–12 Å; Aminooxy-PEG4-propargyl: 12 atoms, ~13–15 Å; rotatable bonds: 7–10 for PEG3/PEG4 |
| Quantified Difference | PEG1 is 4 atoms shorter than PEG3 and 7 atoms shorter than PEG4; extended length reduction of 6–10 Å |
| Conditions | Calculated from molecular structure; extended length estimated from standard PEG bond lengths |
Why This Matters
For PROTAC development where linker length SAR has already established PEG1 as the optimal spacing, substituting PEG3 or PEG4 would alter ternary complex geometry and compromise degradation potency.
- [1] CAS Common Chemistry. Comparative Molecular Properties: Aminooxy-PEG1-propargyl (CAS 1895922-69-6), Aminooxy-PEG3-propargyl (CAS 1807537-27-4), Aminooxy-PEG4-propargyl (CAS 1835759-78-8). Chemical Abstracts Service, 2026. View Source
- [2] Bondeson, D. P.; Crews, C. M. Targeted Protein Degradation by Small Molecules. Annu. Rev. Pharmacol. Toxicol. 2017, 57, 107–123. View Source
